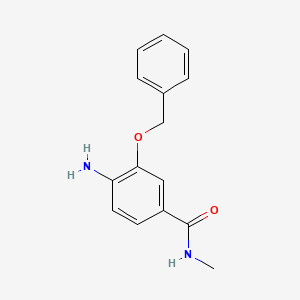
4-Amino-3-(benzyloxy)-N-methylbenzamide
Übersicht
Beschreibung
“4-Amino-3-(benzyloxy)-N-methylbenzamide” is a chemical compound. It has a molecular weight of 336.19 . The IUPAC name for this compound is methyl 4-amino-3-(benzyloxy)-5-bromobenzoate .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C15H14BrNO3/c1-19-15(18)11-7-12(16)14(17)13(8-11)20-9-10-5-3-2-4-6-10/h2-8H,9,17H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 84-86 degrees Celsius . The compound is also described as having a molecular weight of 336.19 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Polyimides
4-Amino-3-(benzyloxy)-N-methylbenzamide has been utilized in the synthesis of novel aromatic polyimides, which have shown significant solubility in organic solvents and demonstrated high thermal stability. These polyimides have applications in advanced materials due to their inherent viscosities and thermal degradation temperatures, highlighting their potential in creating materials with superior durability and heat resistance (Butt et al., 2005).
Anticonvulsant Activity
The compound's derivatives have been evaluated for anticonvulsant effects, providing insights into new potential treatments for seizures. For example, specific derivatives of this compound have shown potent activity against maximal electroshock seizures, indicating their potential as lead compounds for developing new anticonvulsant drugs (Clark et al., 1984).
Antioxidant Activity and Electrochemical Oxidation
The electrochemical oxidation of amino-substituted benzamide derivatives, which include structures similar to this compound, has been studied to understand their antioxidant activity. These studies have revealed the compounds' capacity to act as antioxidants by scavenging free radicals, offering a pathway to developing new antioxidant therapies (Jovanović et al., 2020).
Polymerase Inhibition and Metabolic Effects
Research has shown that benzamide derivatives, including those structurally related to this compound, can inhibit poly(ADP-ribose) polymerase, affecting cell viability, glucose metabolism, and DNA synthesis. This indicates the compound's relevance in studies exploring cellular repair mechanisms and the potential for therapeutic applications targeting these pathways (Milam & Cleaver, 1984).
Synthesis of Quinazolinones
This compound has been involved in the palladium-catalyzed synthesis of 4-phenylquinazolinones, a class of compounds with significant pharmaceutical interest. This synthesis process demonstrates the compound's utility in creating complex structures that could be pivotal in the development of new drugs (Hikawa et al., 2012).
Eigenschaften
IUPAC Name |
4-amino-N-methyl-3-phenylmethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-17-15(18)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFUZNJFBWSONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



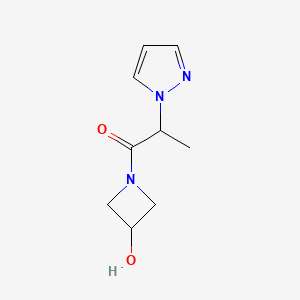
![3-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B1468824.png)

![N-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1468827.png)
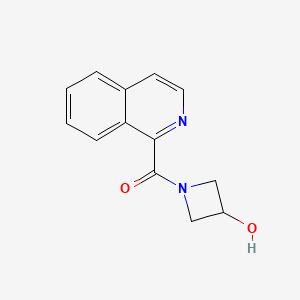

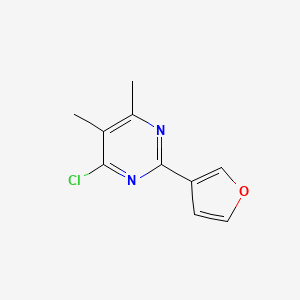

![3-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1468835.png)


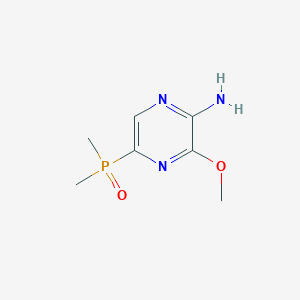
![(3-methylbutan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1468841.png)
